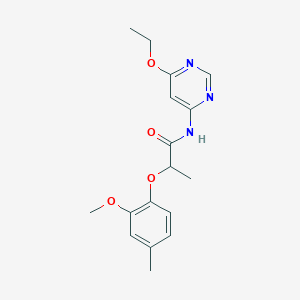![molecular formula C14H17NO5S B6505154 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396759-38-8](/img/structure/B6505154.png)
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 2,3-dihydro-1,4-benzodioxine . Benzodioxines are a class of organic compounds containing a benzene ring fused to a dioxine ring . The sulfonyl group attached to the benzodioxine ring is a common functional group involving a sulfur atom bonded to two oxygen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds such as 8-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride and 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride have been synthesized and are available commercially.Wissenschaftliche Forschungsanwendungen
8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane has been used as a research tool in a variety of scientific disciplines, including medicinal chemistry and drug development. In medicinal chemistry, this compound has been used as a synthetic intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. In drug development, this compound has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. This compound has also been used as a model compound to study the effects of various drug metabolites on the human body.
Wirkmechanismus
The mechanism of action of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is not fully understood. However, it is thought to act as an enzyme inhibitor, blocking the activity of certain enzymes involved in the metabolism of drugs. It is also thought to act as an agonist, activating certain receptors that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought to affect the metabolism of drugs, leading to an increase in their bioavailability. It is also thought to affect the activity of certain enzymes involved in the metabolism of drugs, leading to a decrease in their toxicity. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane for laboratory experiments is its availability and ease of synthesis. It is relatively inexpensive and can be synthesized in a relatively short period of time. Additionally, this compound is relatively stable and has a relatively low toxicity, making it suitable for use in a variety of experiments. The main limitation of this compound is that its mechanism of action is not fully understood, making it difficult to accurately predict its effects.
Zukünftige Richtungen
There are a number of potential future directions for 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane research. These include further investigation into the mechanism of action of this compound and its effects on various physiological processes. Additionally, further research could be conducted into the potential applications of this compound in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. Additionally, further research could be conducted into the potential use of this compound as an enzyme inhibitor and agonist in drug development. Finally, further research could be conducted into the potential use of this compound as a model compound for the study of drug metabolism and its effects on the human body.
Synthesemethoden
The synthesis of 8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves a multi-step process starting with the reaction of 1,4-benzodioxine-6-sulfonyl chloride (DBS-Cl) with 1-bromo-3-methyl-2-butanol (BM2B) in the presence of a base. The reaction of the two compounds yields a mixture of this compound and 1-bromo-3-methyl-2-butyl this compound (BM2B-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane). The BM2B-8-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is then separated from the this compound by column chromatography. The this compound can then be further purified by recrystallization.
Eigenschaften
IUPAC Name |
8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c16-21(17,15-10-1-2-11(15)9-18-8-10)12-3-4-13-14(7-12)20-6-5-19-13/h3-4,7,10-11H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNNUUVMLAESRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B6505121.png)
![N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B6505126.png)
![2-(2-chlorophenoxy)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B6505133.png)
![methyl 3-{3-oxa-9-azabicyclo[3.3.1]nonane-9-sulfonyl}thiophene-2-carboxylate](/img/structure/B6505140.png)
![8-(9H-xanthene-9-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B6505144.png)
![4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B6505150.png)
![N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B6505155.png)

![3-[(3-chlorophenyl)methyl]-5-methoxy-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6505179.png)
